molecular formula C22H21N3O4 B2513783 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207040-11-6

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No. B2513783
CAS RN: 1207040-11-6
M. Wt: 391.427
InChI Key: WCNQPPLKUSSFPL-UHFFFAOYSA-N
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Description

The molecule “3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a complex organic compound. It contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety. These functional groups suggest that the compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 3,4-dimethoxyphenyl group could be introduced through a Friedel-Crafts alkylation, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction, and the quinolin-4-one moiety could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, the 1,2,4-oxadiazole ring could potentially participate in hydrogen bonding, and the quinolin-4-one moiety could contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dimethoxyphenyl group could increase the compound’s lipophilicity, the 1,2,4-oxadiazole ring could contribute to its polarity, and the quinolin-4-one moiety could contribute to its stability .

Scientific Research Applications

Antitumor Activity

Research on 1,3,4-oxadiazole and quinazolinone derivatives has demonstrated significant antitumor activities. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showing broad spectrum antitumor activity with potency 1.5–3.0-fold more compared with the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). This suggests that compounds similar in structure, including 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one, may also exhibit significant antitumor properties.

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases were explored, revealing that certain derivatives displayed broad-spectrum antibacterial activities and potent activity against various bacterial strains (L. H. Al-Wahaibi et al., 2021). This research highlights the potential of oxadiazole derivatives in addressing microbial resistance and suggests that compounds like this compound could serve as candidates for developing new antimicrobial agents.

Drug Development and Molecular Docking Studies

The role of 1,3,4-oxadiazole and quinazolinone derivatives in drug development is further emphasized through molecular docking studies. These studies help in understanding the interaction between such compounds and biological targets, aiding in the design of molecules with enhanced biological activities. For example, the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates against MCF-7 and HeLa cell lines highlighted the importance of structural modifications in enhancing cytotoxic activity (F. Hassanzadeh et al., 2019). This suggests that detailed structural analysis and optimization of compounds like this compound could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Based on its structure, it could potentially interact with a variety of enzymes or receptors. For example, the 3,4-dimethoxyphenyl group could interact with hydrophobic pockets in proteins, the 1,2,4-oxadiazole ring could form hydrogen bonds with protein residues, and the quinolin-4-one moiety could stack with aromatic amino acids .

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-11-25-13-16(20(26)15-7-5-6-8-17(15)25)22-23-21(24-29-22)14-9-10-18(27-2)19(12-14)28-3/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNQPPLKUSSFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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